molecular formula C9H18N2O4 B595551 Boc-beta-N-methylamino-L-Ala CAS No. 124730-14-9

Boc-beta-N-methylamino-L-Ala

Cat. No.: B595551
CAS No.: 124730-14-9
M. Wt: 218.253
InChI Key: MPDRVOVGOYLKQX-LURJTMIESA-N
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Description

“Boc-beta-N-methylamino-L-Ala” is a non-canonical amino acid . It is also known as "Boc-N-methyl-L-alanine" . It is implicated as a cause for neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS) .


Synthesis Analysis

The synthesis of “this compound” involves various methods. One method that has been approved by the AOAC provides comparable BMAA quantification concentrations in similar tissues . Another method involves the use of N-hydroxysuccinimide ester of N-butylnicotinic acid (C4-NA-NHS) for efficient separation of BMAA from its isomers and higher sensitivity in detecting BMAA .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of BMAA and its isomers .


Chemical Reactions Analysis

“this compound” can be analyzed using various methods. One such method involves on-line pre-concentration directly coupled to RPLC-MS/MS . Another method involves AQC derivatization and LC-MS/MS analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. One such method involves the use of a stable-isotope labeled internal standard, d3-BMAA, to correct for extraction recovery and matrix effects .

Mechanism of Action

Target of Action

The primary target of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the amino group in organic compounds. This compound is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID, also known as tert-butyloxycarbonyl, acts as a protecting group for amines. It forms a carbamate when it reacts with an amino group, protecting the amine from further reactions. The carbamate can be cleaved off later using a strong acid such as trifluoroacetic acid .

Biochemical Pathways

The use of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is prevalent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a boiling point of 59-62 degrees celsius .

Result of Action

The result of the action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the protection of the amine group in a compound, allowing for transformations of other functional groups without interference from the amine group .

Action Environment

The action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under ambient temperature but can be cleaved off by a strong acid .

Advantages and Limitations for Lab Experiments

One of the advantages of using Boc-beta-N-methylamino-L-Ala in lab experiments is its availability and ease of synthesis. Additionally, the compound has unique properties that can lead to the discovery of new enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are various future directions for the research of Boc-beta-N-methylamino-L-Ala. One direction is the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, the discovery of new enzymes and proteins through the use of this compound can lead to the development of new drugs and treatments. Furthermore, the synthesis of this compound derivatives can lead to the discovery of compounds with improved properties and efficacy.
In conclusion, this compound is a unique chemical compound that has various scientific research applications. Its synthesis method is relatively simple and efficient, and it has been shown to have various biochemical and physiological effects. Although there are limitations to its use in lab experiments, the future directions for research are promising and can lead to the discovery of new drugs and treatments.

Synthesis Methods

The synthesis of Boc-beta-N-methylamino-L-Ala involves the reaction of N-methylamino-L-alanine with Boc anhydride. The resulting product is then purified through column chromatography to obtain the final compound. This method is relatively simple and efficient, making this compound readily available for research purposes.

Scientific Research Applications

Boc-beta-N-methylamino-L-Ala has various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of peptide-based drugs, such as anticancer agents and antimicrobial agents. Additionally, this compound has been used as a substrate for enzymes, which can lead to the discovery of new enzymes and their mechanisms of action.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “Boc-beta-N-methylamino-L-Ala”. Personal protective equipment and adequate ventilation are recommended .

Properties

IUPAC Name

(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDRVOVGOYLKQX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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